molecular formula C12H13Br B13328888 1-Benzyl-3-bromobicyclo[1.1.1]pentane CAS No. 127321-08-8

1-Benzyl-3-bromobicyclo[1.1.1]pentane

Cat. No.: B13328888
CAS No.: 127321-08-8
M. Wt: 237.13 g/mol
InChI Key: SLLBWEIABPJJJW-UHFFFAOYSA-N
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Description

1-Benzyl-3-bromobicyclo[111]pentane is a compound belonging to the bicyclo[111]pentane family, characterized by its unique three-dimensional structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-bromobicyclo[1.1.1]pentane typically involves the bromination of bicyclo[1.1.1]pentane derivatives. One common method is the bromination of 1-benzylbicyclo[1.1.1]pentane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-bromobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The benzyl group can undergo oxidation to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: 1-Benzyl-3-azidobicyclo[1.1.1]pentane, 1-Benzyl-3-thiobicyclo[1.1.1]pentane.

    Reduction: 1-Benzylbicyclo[1.1.1]pentane.

    Oxidation: this compound-1-carboxylic acid.

Scientific Research Applications

1-Benzyl-3-bromobicyclo[1.1.1]pentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-bromobicyclo[1.1.1]pentane depends on its specific application. In medicinal chemistry, it may interact with biological targets through covalent bonding or non-covalent interactions, affecting molecular pathways and cellular processes. The bicyclo[1.1.1]pentane core can enhance the stability and bioavailability of drug molecules by increasing their three-dimensionality and reducing metabolic degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-3-bromobicyclo[1.1.1]pentane is unique due to the presence of the benzyl group, which can influence its reactivity and interactions with other molecules. The benzyl group can also provide additional sites for functionalization, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

127321-08-8

Molecular Formula

C12H13Br

Molecular Weight

237.13 g/mol

IUPAC Name

1-benzyl-3-bromobicyclo[1.1.1]pentane

InChI

InChI=1S/C12H13Br/c13-12-7-11(8-12,9-12)6-10-4-2-1-3-5-10/h1-5H,6-9H2

InChI Key

SLLBWEIABPJJJW-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)Br)CC3=CC=CC=C3

Origin of Product

United States

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